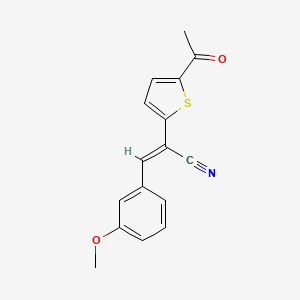

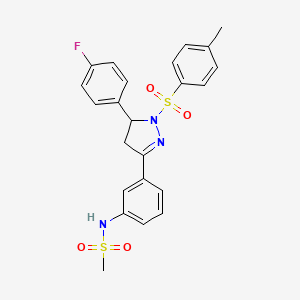

2-benzamido-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-benzamido-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of thiazole derivatives involves various chemical reactions. Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are known to undergo various chemical reactions due to the presence of sulfur and nitrogen in the ring. The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Scientific Research Applications

Antimicrobial Agent Development

Thiazole derivatives are known for their antimicrobial properties. The sulfamoylphenyl group in the compound can potentially be leveraged to develop new antimicrobial agents. These could be particularly effective against resistant strains of bacteria, offering a new avenue for treating infections .

Antioxidant Research

The compound’s structure suggests it could serve as a scaffold for synthesizing antioxidants. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Cancer Therapeutics

Thiazoles have been identified as having antitumor and cytotoxic activities. This compound, with its benzamido and sulfamoylphenethyl groups, could be investigated for its efficacy in inhibiting tumor growth or inducing apoptosis in cancer cells .

Synthesis of Glyburide Intermediates

Glyburide is a medication used to treat type 2 diabetes. The compound could be used as an intermediate in the synthesis of glyburide, thereby contributing to the production of diabetes medications .

Neuroprotective Drug Design

Given the importance of thiazole derivatives in neuroprotection, this compound could be explored for its potential use in the design of drugs that protect nerve cells from damage, which is particularly relevant in conditions like Alzheimer’s disease .

Anti-inflammatory and Analgesic Applications

The compound’s benzamide moiety is often associated with anti-inflammatory and analgesic properties. Research could focus on developing new anti-inflammatory and pain-relief medications based on this compound .

Agricultural Chemicals

The structural components of this compound suggest it could be useful in the development of agricultural chemicals, such as fungicides or growth regulators, to improve crop protection and yield .

Future Directions

Thiazoles have shown promising results in various biological activities, and there is a lot of potential for future research in this area . Future directions could include the design and synthesis of new thiazole derivatives, further investigation of their biological activities, and exploration of their mechanisms of action .

Mechanism of Action

Target of Action

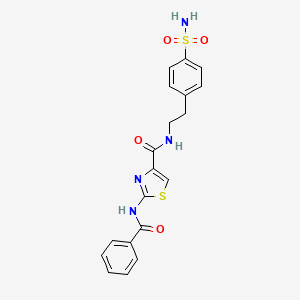

Similar compounds such as 5-chloro-2-methoxy-n-[2-(4-sulfamoylphenyl)ethyl]benzamide have been reported as intermediates in the synthesis of glyburide , which is a drug used to treat type 2 diabetes and primarily targets the sulfonylurea receptor 1 (SUR1) in pancreatic beta cells .

Mode of Action

Increased intracellular calcium induces insulin release .

Biochemical Pathways

The compound may affect the insulin signaling pathway, given its structural similarity to glyburide. The insulin signaling pathway plays a crucial role in regulating glucose homeostasis. When disrupted, it can lead to conditions like type 2 diabetes .

Result of Action

If it acts similarly to glyburide, it could potentially stimulate the release of insulin from pancreatic beta cells, thereby helping to regulate blood glucose levels .

properties

IUPAC Name |

2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S2/c20-29(26,27)15-8-6-13(7-9-15)10-11-21-18(25)16-12-28-19(22-16)23-17(24)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,25)(H2,20,26,27)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSLWYYIEQUFKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2891359.png)

amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2891362.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2891363.png)

![(Z)-2-(2-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2891366.png)

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2891368.png)

![Ethyl 4-oxo-5-(2-(p-tolyloxy)acetamido)-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2891369.png)

![[2-(Cyclopentyloxy)pyridin-3-yl]methanamine](/img/structure/B2891371.png)